molecular formula C15H25NO B1389594 N-(2-Butoxybenzyl)-2-butanamine CAS No. 1040692-65-6

N-(2-Butoxybenzyl)-2-butanamine

Cat. No.: B1389594
CAS No.: 1040692-65-6
M. Wt: 235.36 g/mol
InChI Key: UHFVVKQXHMOBJR-UHFFFAOYSA-N
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Description

N-(2-Butoxybenzyl)-2-butanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a butoxybenzyl group attached to a butanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Butoxybenzyl)-2-butanamine typically involves the reaction of 2-butoxybenzyl chloride with 2-butanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 50-70°C. The reaction can be represented as follows:

2-Butoxybenzyl chloride+2-ButanamineThis compound+HCl\text{2-Butoxybenzyl chloride} + \text{2-Butanamine} \rightarrow \text{this compound} + \text{HCl} 2-Butoxybenzyl chloride+2-Butanamine→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as distillation or recrystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Butoxybenzyl)-2-butanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amine derivatives with different degrees of hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce various amine derivatives.

Scientific Research Applications

N-(2-Butoxybenzyl)-2-butanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Butoxybenzyl)-2-butanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or altering the conformation of target molecules, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Butoxybenzyl)-3-(4-morpholinyl)-1-propanamine
  • N-(2-Butoxybenzyl)-2-propanamine

Uniqueness

N-(2-Butoxybenzyl)-2-butanamine is unique due to its specific structural features, such as the butoxybenzyl group and the butanamine backbone. These features confer distinct chemical properties and reactivity patterns, making it suitable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

N-[(2-butoxyphenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-4-6-11-17-15-10-8-7-9-14(15)12-16-13(3)5-2/h7-10,13,16H,4-6,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFVVKQXHMOBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1CNC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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